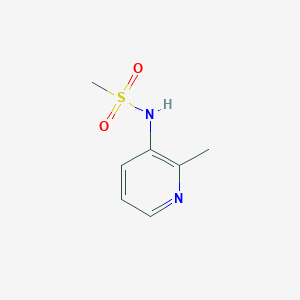

3-Methylsulfonamido-2-methylpyridine

Description

3-Methylsulfonamido-2-methylpyridine, systematically known as N-(2-methylpyridin-3-yl)methanesulfonamide, is a compound that merges the structural features of a substituted pyridine (B92270) with a sulfonamido moiety. This combination of a nitrogen-containing aromatic heterocycle and a potent functional group has garnered interest within several domains of chemical science.

Substituted pyridines are a class of organic compounds that are fundamental to many areas of chemistry, including medicinal chemistry, agrochemicals, and materials science. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a diverse range of derivatives with distinct electronic and steric properties. The position and nature of these substituents profoundly influence the molecule's reactivity, basicity, and biological activity.

In the case of this compound, the pyridine ring is substituted at the 2- and 3-positions. The methyl group at the 2-position can influence the molecule's conformational preferences and provides a site for potential further functionalization. The sulfonamido group at the 3-position significantly impacts the electronic nature of the pyridine ring, withdrawing electron density and influencing its reactivity in, for example, electrophilic aromatic substitution reactions.

The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step sequences. A common synthetic route to N-(2-methylpyridin-3-yl)methanesulfonamide would likely involve the reaction of 3-amino-2-methylpyridine (B1201488) with methanesulfonyl chloride in the presence of a base. This reaction is a standard method for the formation of sulfonamides.

Plausible Synthesis of this compound:

This reaction scheme illustrates a general and widely used method for the synthesis of sulfonamides, which is applicable to the preparation of the title compound from commercially available starting materials.

The sulfonamido functional group (-SO₂NHR) is a cornerstone in medicinal chemistry and has significant applications in organic synthesis and as a directing group. Sulfonamides are known for their wide range of biological activities, including antibacterial, diuretic, and anticancer properties. This bioactivity often stems from the ability of the sulfonamide group to mimic a carboxylate group and participate in hydrogen bonding interactions with biological targets. nih.gov

In the context of organic synthesis, the sulfonamide group is a robust and versatile functional handle. It is generally stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule. The nitrogen atom of the sulfonamide can be alkylated or arylated, providing a route to more complex structures. organic-chemistry.org

Furthermore, the sulfonamido moiety plays a crucial role in ligand design for catalysis. The nitrogen and oxygen atoms of the sulfonamide can coordinate to metal centers, and the electronic properties of the sulfonamide can be tuned by changing the substituents on the sulfur and nitrogen atoms. This allows for the rational design of ligands with specific steric and electronic profiles for a variety of catalytic transformations.

The development of novel and efficient methods for the synthesis of complex pyridine derivatives remains an active area of research. Modern synthetic strategies focus on aspects such as step-economy, atom-economy, and the introduction of functional groups with high precision.

Current research trajectories for complex pyridine derivatives include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyridine ring offers a more efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Novel Cyclization Strategies: The development of new cycloaddition and condensation reactions to construct the pyridine ring with diverse substitution patterns is a continuous effort.

Medicinal Chemistry Applications: The design and synthesis of pyridine derivatives as inhibitors of various enzymes or as receptor ligands is a major driver of research in this area. The incorporation of moieties like the sulfonamide group is a key strategy in the development of new therapeutic agents.

Materials Science: Pyridine-based molecules are being explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as components of metal-organic frameworks (MOFs).

The study of molecules like this compound lies at the intersection of these research trends, offering a platform for the exploration of new synthetic methodologies, the investigation of structure-activity relationships in medicinal chemistry, and the development of novel ligands for catalysis.

Data and Characterization

While specific experimental data for this compound is not widely available in the public domain, its expected spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups and comparison with similar known compounds.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Salient Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (multiplets, ~7.0-8.5 ppm).- NH proton of the sulfonamide (a broad singlet, exchangeable with D₂O, ~9-10 ppm).- Methyl protons on the pyridine ring (singlet, ~2.5 ppm).- Methyl protons of the methanesulfonyl group (singlet, ~3.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (~120-150 ppm).- Carbon of the methyl group on the pyridine ring (~20-25 ppm).- Carbon of the methyl group of the methanesulfonyl group (~40 ppm). |

| FT-IR (cm⁻¹) | - N-H stretch of the sulfonamide (~3300-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2900 cm⁻¹).- Asymmetric and symmetric SO₂ stretches of the sulfonamide (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹).- C=C and C=N stretches of the pyridine ring (~1600-1400 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂S).- Characteristic fragmentation patterns including loss of SO₂ and the methyl groups. |

This table provides an educated prediction of the spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds. researchgate.netnd.edu These predictions would need to be confirmed by experimental analysis.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

N-(2-methylpyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-6-7(4-3-5-8-6)9-12(2,10)11/h3-5,9H,1-2H3 |

InChI Key |

FXFHAPJMRHNVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Methylsulfonamido 2 Methylpyridine and Its Core Pyridine Scaffold

Retrosynthetic Analysis of the 3-Methylsulfonamido-2-methylpyridine Framework

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For this compound, the most logical and common disconnection occurs at the sulfonamide bond (C–N).

This primary disconnection simplifies the target molecule into two key synthons: a 3-amino-2-methylpyridine (B1201488) synthon and a methanesulfonyl synthon. The corresponding real-world chemical equivalents for these synthons are 3-amino-2-methylpyridine and methanesulfonyl chloride, respectively. This approach is highly practical as the formation of a sulfonamide bond from an amine and a sulfonyl chloride is a reliable and high-yielding reaction.

Precursors and Starting Materials for Pyridine (B92270) Ring Construction

The synthesis of the core 2,3-disubstituted pyridine scaffold can be achieved either by modifying a simpler, pre-existing pyridine building block or by constructing the ring from non-cyclic starting materials.

Approaches from Simple Methylpyridine Building Blocks

A common strategy to obtain the key intermediate, 3-amino-2-methylpyridine, is through the functionalization of 2-methylpyridine (also known as 2-picoline). This multi-step process typically involves nitration followed by reduction.

Nitration of 2-Methylpyridine: The introduction of a nitro group onto the pyridine ring is an electrophilic substitution reaction. The nitration of 2-methylpyridine under standard conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to a mixture of isomers. However, specific reaction conditions can be optimized to favor the formation of 3-nitro-2-methylpyridine.

Reduction of the Nitro Group: The resulting 3-nitro-2-methylpyridine can then be reduced to the corresponding 3-amino-2-methylpyridine. This reduction is commonly achieved using various reagents, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

The resulting 3-amino-2-methylpyridine is a stable, crystalline solid that serves as the direct precursor for the final sulfonylation step. sigmaaldrich.comiucr.orgtcichemicals.com

De Novo Pyridine Ring Synthesis Methodologies

When substituted pyridine precursors are not easily accessible, constructing the pyridine ring from acyclic components provides a powerful alternative. illinois.eduresearchgate.net Several classic and modern methodologies can be adapted to synthesize the 2,3-disubstituted pyridine framework.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a propargyl ketone. By carefully selecting the substituents on the starting materials, it is possible to construct a polysubstituted pyridine ring.

Guareschi-Thorpe Condensation: This reaction uses a cyanoacetamide and a 1,3-dicarbonyl compound to form a 2-pyridone, which can then be further functionalized.

Kröhnke Pyridine Synthesis: This multi-component reaction assembles the pyridine ring from a pyridinium salt, an α,β-unsaturated carbonyl compound, and ammonium acetate.

A specific example of a de novo synthesis relevant to similar structures involves reacting malononitrile with acetone to form isopropylidenemalononitrile. google.com This intermediate is then condensed with an orthoformate and cyclized with hydrogen chloride to build the substituted pyridine ring, demonstrating a regioselective approach to complex pyridine derivatives. google.com These methods offer flexibility in introducing various substituents onto the pyridine core. organic-chemistry.orgnih.govnih.gov

Table 1: Comparison of Selected De Novo Pyridine Synthesis Methods

| Synthesis Method | Key Precursors | Typical Product Type | Advantages |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Dihydropyridines (then oxidized) | Well-established, good for symmetrical pyridines |

| Bohlmann-Rahtz Synthesis | Enamine, Propargyl Ketone | Polysubstituted Pyridines | High degree of substitution possible |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Dicarbonyl | 2-Pyridones | Access to pyridone derivatives |

| Kröhnke Synthesis | Pyridinium Salt, α,β-Unsaturated Carbonyl | Polysubstituted Pyridines | Convergent, modular approach |

Introduction of the Sulfonamido Group

The final key step in the synthesis of this compound is the formation of the sulfonamide linkage.

Sulfonylation Reactions on Aminopyridines

The most direct and widely used method for forming the sulfonamide group is the reaction of an aminopyridine with a sulfonyl chloride. In this case, 3-amino-2-methylpyridine is reacted with methanesulfonyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. Common solvents for this reaction include dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). The reaction generally proceeds smoothly at room temperature or with gentle heating. researchgate.net

Table 2: Typical Conditions for Sulfonylation of Aminopyridines

| Parameter | Condition |

| Amine Substrate | 3-Amino-2-methylpyridine |

| Sulfonylating Agent | Methanesulfonyl chloride |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane (DCM), Chloroform, THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically 2-6 hours |

Sequential Functionalization Strategies for Sulfonamide Formation

While direct sulfonylation of the aminopyridine is the most straightforward route, alternative strategies can be employed. These sequential methods might be useful if the amino group requires protection or if a different synthetic route is being explored.

One such multi-step strategy could involve the conversion of the 3-amino group into a sulfonyl chloride group, which can then be reacted with an amine. This can be achieved through a Sandmeyer-type reaction sequence:

Diazotization: The 3-amino-2-methylpyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-methylpyridine-3-sulfonyl chloride.

Amination: The resulting sulfonyl chloride can then be reacted with methylamine to form the final this compound product.

This pathway is more complex than direct sulfonylation but offers an alternative route for the formation of the sulfonamide bond. The synthesis of various pyridine-based sulfonamides is an area of active research, with numerous methods being developed for diverse applications. acs.orgresearchgate.netnih.gov

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions in this compound Synthesis and Derivatization

Cross-coupling reactions are fundamental tools in the synthesis of complex organic molecules, including substituted pyridines. These reactions, often catalyzed by transition metals like palladium, enable the formation of new bonds with high efficiency and selectivity. For the synthesis and derivatization of molecules like this compound, reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination are particularly valuable.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is widely used in the synthesis of biaryl compounds, including those containing pyridine rings, due to its tolerance of a wide range of functional groups and generally good yields. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents onto the pyridine ring. For instance, a halogenated precursor of this compound, such as a bromo- or iodo-substituted pyridine, can be coupled with various arylboronic acids to generate a library of derivatives. nih.gov The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.gov The choice of ligand, base, and solvent can be optimized to achieve high yields and selectivity. nih.gov Studies have shown that even challenging couplings involving 2-substituted pyridines can be achieved with the right catalyst system. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 5-Aryl-2-methylpyridin-3-amine | Moderate to Good |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acid | Pd(dppf)Cl2 | K2CO3 | 2-Arylpyridine | 5-89% nih.gov |

| 2-Pyridylboronate | Aryl bromide | Pd2dba3 | KF | 2-Arylpyridine | Good to Excellent nih.gov |

This table presents illustrative examples of Suzuki-Miyaura couplings involving pyridine derivatives.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

For the derivatization of the this compound scaffold, a halogenated pyridine intermediate can be coupled with various organostannanes to introduce a wide array of substituents. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The regioselectivity of the Stille coupling can be influenced by the electronic properties of the pyridine ring and the reaction conditions. For example, in the coupling of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Result |

| Aryl Halide | Organostannane | Palladium | C-C Bond Formation |

| 3,5-Dibromo-2-pyrone | Organostannane | Palladium | Regioselective coupling at C3 acs.org |

| Acyl Chloride | Alkyl-tin reagent | Palladium | Ketone Product |

This table provides generalized examples of Stille coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org It has become a cornerstone of medicinal chemistry for the synthesis of nitrogen-containing heterocycles. nih.govacs.org

In the synthesis of this compound, this reaction could be used to introduce the sulfonamido group at the 3-position of the 2-methylpyridine core. A precursor such as 3-amino-2-methylpyridine would first be synthesized, potentially via a Buchwald-Hartwig reaction on a 3-halopyridine, followed by reaction with methanesulfonyl chloride. Alternatively, a pre-formed sulfonamide could be coupled with a halogenated pyridine. The reaction's success often depends on the choice of palladium catalyst, ligand, and base. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org Even volatile amines can be successfully coupled with 2-bromopyridines using sealed-tube techniques. nih.govacs.org

| Aryl Halide | Amine | Catalyst | Base | Product |

| 2-Bromopyridine | Volatile Amine | Pd(OAc)2/dppp | NaOt-Bu | 2-Aminopyridine derivative acs.org |

| Aryl Halide | Primary/Secondary Amine | Palladium/Ligand | Strong Base | Aryl Amine wikipedia.org |

| 3-Bromo-4-indolylmaleimide | Aniline/Aminopyridine | Pd2(dba)3/xantphos | Cs2CO3 | 3-Amino-4-indolylmaleimide |

This table illustrates the versatility of the Buchwald-Hartwig amination.

Advanced Synthetic Techniques and Process Considerations

To improve the efficiency, yield, and purity of the synthesis of this compound and its derivatives, advanced synthetic techniques and careful optimization of reaction conditions are employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like pyridines and sulfonamides. organic-chemistry.orgscribd.comtandfonline.comnih.gov

In the context of synthesizing sulfonamides, microwave-assisted methods can facilitate the reaction between sulfonyl chlorides and amines, or even directly from sulfonic acids. organic-chemistry.orgscribd.comresearchgate.netacs.org For example, a two-step microwave-assisted process can be used where a sulfonic acid is first activated and then reacted with an amine, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org This technique has been shown to be high-yielding and tolerant of a good range of functional groups. organic-chemistry.orgresearchgate.net Similarly, the synthesis of the pyridine scaffold itself can be expedited using microwave irradiation, as demonstrated in various multi-component reactions to form substituted pyridines. researchgate.nettandfonline.comnih.gov

| Reaction Type | Reactants | Conditions | Advantages |

| Sulfonamide Synthesis | Sulfonic acid, Amine | Microwave, 2 steps | High yield, short reaction time, avoids isolating sulfonyl chloride organic-chemistry.org |

| Pyridine Synthesis | Chalcone, 3-aminobut-2-enenitrile, Ammonium acetate | Microwave, 130-140°C, 10-30 min | Good yield (49-90%), faster than conventional heating (10-16 h) |

| Pyridine Synthesis | Ethyl ß-aminocrotonate, Alkynone | Microwave, 170°C, 20 min | Superior yields to conventional heating researchgate.net |

This table highlights the benefits of microwave-assisted synthesis for relevant reactions.

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. This can involve adjusting factors such as temperature, solvent, catalyst loading, and the nature and stoichiometry of reagents.

For sulfonamide synthesis, a Quality by Design (QbD) approach using response surface methodology can be employed to systematically identify the optimal conditions. tandfonline.com For instance, a study on the synthesis of sulfonamides identified that using 0.5 equivalents of lithium hydroxide monohydrate at 0–5°C resulted in excellent yields within a very short reaction time of 1–8 minutes. tandfonline.com This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing excess reagent usage. tandfonline.com

In the synthesis of the pyridine core, reaction conditions can also be fine-tuned. For example, in a multi-component synthesis of functionalized pyridines, it was found that 70°C was the optimal temperature and water was the most effective solvent. researchgate.net The choice of catalyst and its recyclability are also important considerations for developing a sustainable and cost-effective process. researchgate.net

| Reaction | Optimized Parameter | Optimal Condition | Outcome |

| Sulfonamide Synthesis | Base, Temperature | 0.5 eq. LiOH·H2O, 0-5°C | Excellent yields in 1-8 minutes tandfonline.com |

| Pyridine Synthesis | Temperature, Solvent | 70°C, H2O | High yield, environmentally benign researchgate.net |

| Pyridine Synthesis | Catalyst | Sulfonated asphaltene | Recyclable for at least 10 cycles researchgate.net |

This table provides examples of optimized reaction conditions for improved synthesis.

Strategies for Large-Scale Preparation

The industrial-scale synthesis of this compound necessitates a multi-step approach that prioritizes safety, efficiency, and cost-effectiveness. The primary strategy involves the initial large-scale production of the core pyridine scaffold, 2-methyl-3-aminopyridine, followed by a robust and scalable sulfonylation reaction. Challenges in regioselectivity and the management of hazardous reagents are critical considerations in the development of a viable industrial process.

The synthesis of the key intermediate, 3-amino-2-methylpyridine, on a large scale presents several challenges, particularly concerning the selective introduction of the amino group at the 3-position of the 2-methylpyridine ring. Direct nitration of 2-methylpyridine followed by reduction is a common laboratory method; however, this approach is often problematic for industrial production due to the formation of multiple isomers and the significant safety hazards associated with large-scale nitration reactions. The potential for runaway reactions and the handling of strong acids and nitrating agents require specialized and costly infrastructure.

A more recent and promising strategy for the large-scale synthesis of related aminopyridines involves the use of boronic acid precursors. For instance, a patented process describes the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid. This method offers high yields and mild reaction conditions. Adapting this methodology to produce 3-amino-2-methylpyridine would depend on the commercial availability and cost of 2-methylpyridine-3-boronic acid.

The final step in the synthesis of this compound is the sulfonylation of 3-amino-2-methylpyridine with methanesulfonyl chloride. This reaction is generally high-yielding and can be readily scaled up. Key parameters to control during this step include temperature, the stoichiometry of the reagents, and the choice of a suitable base and solvent to neutralize the hydrogen chloride byproduct and facilitate the reaction.

Below are data tables summarizing potential large-scale synthetic approaches for the key intermediate and the final sulfonylation step.

Table 1: Comparison of Potential Large-Scale Synthetic Routes to 3-Amino-2-methylpyridine

| Synthetic Route | Key Starting Materials | Key Reagents and Conditions | Potential Advantages for Large-Scale Production | Potential Challenges for Large-Scale Production | Reported Yields (for similar compounds) |

| Nitration and Reduction | 2-Methylpyridine | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C, Fe/HCl) | Utilizes a readily available starting material. | Poor regioselectivity leading to isomeric impurities, significant safety hazards associated with large-scale nitration. | Variable, often moderate due to isomer formation. |

| Modified Chichibabin Synthesis | Propanal, Acetaldehyde, Ammonia | Catalyst (e.g., metal oxides), High temperature and pressure | Uses inexpensive and simple starting materials, potential for a one-pot process. | Often results in a mixture of products requiring extensive purification, potentially low yields. | 30-50% for related pyridines. |

| From Boronic Acid Precursor | 2-Methylpyridine-3-boronic acid | Ammonia source (e.g., aqueous ammonia, ammonium salts), Metal catalyst (e.g., copper or silver compounds) | High regioselectivity, mild reaction conditions, potentially high yields. | High cost and limited commercial availability of the boronic acid starting material. | 84-95% for 3-amino-4-methylpyridine. |

Table 2: Key Parameters for the Large-Scale Sulfonylation of 3-Amino-2-methylpyridine

| Parameter | Typical Range/Conditions | Rationale and Considerations for Scale-Up |

| Reactants | 3-Amino-2-methylpyridine, Methanesulfonyl chloride | Stoichiometry needs to be carefully controlled to ensure complete reaction and minimize side products. A slight excess of the sulfonyl chloride may be used. |

| Solvent | Aprotic solvents such as Dichloromethane, Toluene, or Ethyl acetate | The choice of solvent will depend on solubility of reactants and products, ease of removal, and safety considerations for large-scale use. |

| Base | Tertiary amines (e.g., Triethylamine, Diisopropylethylamine) or inorganic bases (e.g., Potassium carbonate) | The base is crucial for scavenging the HCl byproduct. The choice will impact reaction rate, work-up, and waste streams. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Effective temperature control is essential to prevent side reactions and ensure process safety on a large scale. |

| Reaction Time | 1-4 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time. |

| Work-up and Isolation | Aqueous wash, extraction, crystallization | The work-up procedure should be designed to be efficient and scalable, minimizing solvent use and waste generation. Crystallization is a preferred method for purification on a large scale. |

Chemical Reactivity and Transformation Mechanisms of 3 Methylsulfonamido 2 Methylpyridine

Reactivity of the Pyridine (B92270) Ring System

Electrophilic Aromatic Substitution Patterns on Substituted Pyridines

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. This reduced reactivity is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqquimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring. uoanbar.edu.iqyoutube.com

Electrophilic attack on the unsubstituted pyridine ring occurs preferentially at the 3-position (β-position). Attack at the 2-position (α-position) or 4-position (γ-position) results in a resonance-stabilized intermediate (a sigma complex) where one of the resonance structures places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgyoutube.compearson.com In contrast, attack at the 3-position ensures that the positive charge in the intermediates is distributed only on the carbon atoms of the ring. libretexts.org

In the case of 3-Methylsulfonamido-2-methylpyridine, the directing effects of the two substituents must be considered.

2-Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself.

3-Methylsulfonamido Group (-NHSO₂CH₃): This is a deactivating group. In benzene systems, the analogous sulfonamido group is an ortho-, para-director. However, the strong electron-withdrawing nature of the sulfonyl group significantly deactivates the ring.

Table 1: General Reactivity of Pyridine towards Electrophilic Aromatic Substitution

| Reaction | Conditions | Major Product(s) |

| Nitration | H₂SO₄, KNO₃, 300°C | 3-Nitropyridine (low yield) |

| Sulfonation | H₂SO₄/SO₃, 230-270°C | Pyridine-3-sulfonic acid |

| Bromination | Br₂ in oleum, 130°C | 3-Bromopyridine, 3,5-Dibromopyridine |

| Friedel-Crafts | No reaction | The catalyst complexes with the nitrogen atom, deactivating the ring. |

This table presents general conditions for the electrophilic substitution of unsubstituted pyridine to illustrate its low reactivity.

Nucleophilic Aromatic Substitution Reactions on Halopyridines and Related Systems

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halide, is present at the 2- or 4-positions. myttex.netyoutube.com The electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer-like complex) formed during the reaction. myttex.net

The classic Chichibabin reaction, the amination of pyridine using sodium amide (NaNH₂) to form 2-aminopyridine, demonstrates the inherent reactivity of the pyridine ring towards nucleophiles even without a halide leaving group. slideshare.netwikipedia.org In this case, a hydride ion is eliminated. The reaction preferentially occurs at the 2-position. youtube.com

For a halo-derivative of this compound, such as 4-chloro-3-methylsulfonamido-2-methylpyridine, nucleophilic substitution would be expected to occur readily at the 4-position. Similarly, a halogen at the 6-position would also be susceptible to displacement. The reactivity of halopyridines in SNAr reactions is often enhanced by microwave heating, which can dramatically reduce reaction times. tandfonline.comtandfonline.comsci-hub.se

Table 2: Relative Reactivity of Halopyridines in SNAr Reactions

| Position of Halogen | Reactivity towards Nucleophiles | Reason for Reactivity |

| 2- (or 6-) | High | The negative charge of the intermediate can be delocalized onto the ring nitrogen. |

| 4- | High | The negative charge of the intermediate can be delocalized onto the ring nitrogen. |

| 3- | Low | The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. |

This table illustrates the general principles of SNAr reactivity on halopyridines.

Transformations Involving the Sulfonamido Group

Deprotonation and Anionic Reactivity of Sulfonamides

The sulfonamido group (-SO₂NH-) contains a proton on the nitrogen atom that is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. nih.govnih.gov The pKa of the N-H proton in sulfonamides is influenced by the nature of the groups attached to the nitrogen and sulfur atoms. Electron-withdrawing groups on the pyridine ring would be expected to increase the acidity of the N-H proton in this compound. researchgate.net

Deprotonation with a suitable base, such as an alkoxide or an organolithium reagent, generates a sulfonamide anion. This anion is a potent nucleophile and can participate in a variety of bond-forming reactions, including alkylation, acylation, and arylation at the nitrogen atom. acs.org The anionic form is considered the active species for many biologically active sulfonamides. researchgate.net

Reaction Scheme: Deprotonation and Alkylation

Sulfonamide Hydrolysis and Subsequent Derivatization

Sulfonamides are generally stable functional groups, resistant to many reagents, which is why they are often employed as protecting groups for amines. strath.ac.ukresearchgate.net However, the N-S bond can be cleaved under specific, often harsh, conditions.

Reductive Cleavage: Various reducing agents can cleave the sulfonamide bond. Methods include using alkali metals in liquid ammonia (Birch reduction conditions) or reagents like samarium iodide. strath.ac.uk More recently, milder photoredox catalysis methods have been developed for desulfonylation. researchgate.net

Acidic/Basic Hydrolysis: While resistant to mild hydrolysis, prolonged heating with strong acids (e.g., HBr) or bases can effect cleavage, though conditions can be harsh and may not be compatible with other functional groups in the molecule. researchgate.net

Cleavage of the sulfonamide bond in this compound would yield 3-amino-2-methylpyridine (B1201488) and methanesulfonic acid. The resulting 3-amino-2-methylpyridine is a versatile intermediate that can be further derivatized through reactions typical of primary aromatic amines, such as diazotization followed by substitution, acylation, or alkylation.

Table 3: Selected Methods for Sulfonamide Cleavage

| Method | Reagents | General Applicability |

| Reductive Cleavage | Na/NH₃, SmI₂, LiAlH₄/NiCl₂ | Effective for many sulfonamides, especially tosylamides. |

| Photoredox Catalysis | Thiourea organocatalysts, light, reducing agent | Milder conditions, good functional group tolerance. researchgate.net |

| Acid Hydrolysis | Conc. HBr, heat | Harsh conditions, may cause side reactions. |

| Electrochemical Cleavage | Electrolysis at a specific potential | Highly chemoselective, particularly for nosyl groups. nih.gov |

Carbanion-Mediated Sulfonamide Intermolecular Couplings and Intramolecular Cyclizations (CSIC Reactions)

The anionic reactivity associated with sulfonamides extends to more complex transformations involving carbanions. In these reactions, a carbanion generated elsewhere in the molecule can react with the sulfonamide group or an external electrophile in a coupling or cyclization event.

Intermolecular Couplings: While less common, a deprotonated sulfonamide can act as a nucleophile in coupling reactions. More frequently, the sulfonamide group directs metallation at an adjacent position (e.g., ortho-lithiation of an aryl sulfonamide), and the resulting carbanion is then quenched with an electrophile.

Intramolecular Cyclizations: A significant application of this chemistry is the intramolecular cyclization of sulfonamides tethered to a carbanionic or potentially carbanionic center. researchgate.netresearchgate.net These reactions are a powerful method for the synthesis of cyclic sulfonamides, known as sultams. For instance, a sulfonamide with a pendant alkyl halide can undergo intramolecular cyclization under the influence of a base, where the sulfonamide nitrogen displaces the halide. nih.gov Similarly, a carbanion generated at a position gamma or delta to the sulfonamide nitrogen can attack the electrophilic sulfur atom, leading to cyclization and displacement of a group on the sulfur. researchgate.netsemanticscholar.org Radical cyclizations of ene-sulfonamides are also known to produce cyclic imines. nih.gov

Example of Intramolecular Cyclization to form a Sultam: A hypothetical precursor derived from this compound could be designed to undergo such a cyclization. For example, if the methyl group on the sulfonamide were replaced by a chain containing a leaving group, base-mediated cyclization could occur.

Reactions of the Methyl Substituent at Position 2

The methyl group at the C-2 position of the pyridine ring is analogous to a benzylic position, exhibiting enhanced reactivity due to the ability of the aromatic ring to stabilize radical or anionic intermediates. This reactivity is further influenced by the electronic effects of the sulfonamido group at the C-3 position.

The C-2 methyl group of pyridine derivatives is susceptible to various benzylic functionalization reactions, including oxidation and halogenation. The position of the methyl group at the 2-position makes it generally more reactive than methyl groups at the 3- or 4-positions.

Oxidation: The oxidation of methylpyridines can lead to the corresponding carboxylic acids. For instance, methyl groups on the pyridine ring can be oxidized to carboxylic groups using various oxidizing agents. While specific studies on this compound are not prevalent, analogous reactions with other methylpyridines suggest that the 2-methyl group can be converted to a carboxylic acid. For example, the oxidation of 3-methylpyridine (B133936) to nicotinic acid (Vitamin B3) has been explored using methods like photoelectrocatalytic oxidation and supercritical water oxidation. These processes often involve the generation of radical species that attack the methyl group.

Table 1: Examples of Oxidation Reactions of Methylpyridines

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 3-Methylpyridine | WO3/TiO2, UVA irradiation | Nicotinic Acid | |

| 3-Methylpyridine | Hydrogen Peroxide, Supercritical Water | Nicotinic Acid | |

| Methylpyridines | Argentous Oxide, 423 K | Pyridine Carboxylic Acids (decarboxylate) |

Halogenation: The benzylic methyl group can also undergo halogenation. Free-radical halogenation is a common method for functionalizing such positions. In a process analogous to the functionalization of 3-methylpyridine, the methyl group can be reacted with halogens under conditions that promote radical formation, such as high temperatures or UV light. For example, the side-chain fluorination of 3-methylpyridine has been achieved by reacting it with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures and pressures. This process yields a mixture of mono-, di-, and tri-fluorinated methyl groups. It is expected that the 2-methyl group of this compound would undergo similar halogenation reactions.

Table 2: Example of Halogenation of a Methylpyridine

| Starting Material | Reagents | Products | Reference |

| 3-Methylpyridine | Hydrogen Fluoride, Chlorine | 3-Difluoromethylpyridine, 3-Chlorodifluoromethylpyridine, 3-Trifluoromethylpyridine |

The protons of the 2-methyl group in pyridine derivatives are acidic enough to be removed by a suitable base, forming a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles, most notably aldehydes and ketones. The electron-withdrawing sulfonamido group at the 3-position is expected to increase the acidity of the 2-methyl protons, thereby facilitating these reactions.

Studies on 2-methyl-3-nitropyridines, which are electronically similar to this compound, demonstrate this reactivity. These compounds readily undergo condensation with various aromatic aldehydes in the presence of a base like piperidine to form the corresponding 2-styrylpyridines. This reaction proceeds via an aldol-type condensation mechanism, where the initial nucleophilic attack of the deprotonated methyl group on the aldehyde is followed by dehydration to yield the conjugated product. Given these precedents, this compound is expected to react similarly with aldehydes to furnish styryl derivatives.

Table 3: Condensation Reactions of 2-Methyl-3-nitropyridines with Aromatic Aldehydes

| Pyridine Derivative | Aldehyde | Base/Solvent | Product | Yield | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | Piperidine/Toluene | 2-Styryl-3,5-dinitropyridine | 85% | |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | Piperidine/Toluene | 2-(4-Chlorostyryl)-3,5-dinitropyridine | 88% | |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | 4-Methoxybenzaldehyde | Piperidine/Toluene | 2-(4-Methoxystyryl)-3-nitro-5-bromopyridine N-oxide | 82% |

Metal-Mediated Transformations and Catalysis Involving the Pyridine Nitrogen or Sulfonamido Group

The pyridine nitrogen and the sulfonamido group of this compound contain lone pairs of electrons, making them potential coordination sites for metal catalysts. This coordination can facilitate a range of transformations, including cross-coupling reactions and C-H functionalization.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, a transformation that can be modeled kinetically. More synthetically versatile are reactions that utilize the pyridine and adjacent functional groups as directing groups in metal-catalyzed processes. For instance, 2-aminopyridines, which are structurally analogous to the title compound, are effective substrates in palladium-catalyzed C,N-cross coupling reactions. The amino group, similar to the sulfonamido group, can participate in the catalytic cycle. Palladium precatalysts combined with specific ligands like RuPhos and BrettPhos have been successfully used for the amination of unprotected 3-halo-2-aminopyridines. This suggests that the sulfonamido group in this compound could act as an internal ligand or directing group in similar metal-catalyzed cross-coupling reactions, potentially at other positions on the pyridine ring if they were suitably functionalized (e.g., with a halogen).

Furthermore, the combination of the pyridine nitrogen and a nearby amide or sulfonamide can form a bidentate directing group for transition-metal-catalyzed C-H functionalization reactions. While specific examples for this compound are scarce, the broader field of transition-metal-catalyzed C-H activation often relies on such directing groups to achieve high levels of regioselectivity.

Table 4: Examples of Metal-Mediated Reactions of Substituted Pyridines

| Substrate | Reagent/Amine | Catalyst System | Product | Reference |

| 3-Bromo-2-aminopyridine | Pyrrolidine | Pd-BrettPhos precatalyst, LiHMDS | N3-Pyrrolidinyl-2,3-diaminopyridine | |

| 3-Bromo-2-aminopyridine | Aniline | Pd-RuPhos precatalyst, LiHMDS | N3-Phenyl-2,3-diaminopyridine |

Structure Activity/property Relationship Studies and Derivative Design Focus on Chemical Principles

Design Principles for 3-Methylsulfonamido-2-methylpyridine Analogues

The rational design of analogues based on the this compound scaffold is guided by several key chemical principles aimed at modulating the molecule's physicochemical properties. These principles often involve bioisosteric replacements, scaffold hopping, and the application of structure-based design strategies.

A primary consideration in the design of analogues is the manipulation of the electronic properties of the pyridine (B92270) ring and the sulfonamide linker. The introduction of electron-donating or electron-withdrawing groups can significantly alter the pKa of the pyridine nitrogen and the acidity of the sulfonamide proton, thereby influencing the molecule's ionization state at physiological pH. This, in turn, affects properties such as solubility, membrane permeability, and the potential for specific molecular interactions.

Furthermore, the spatial arrangement of functional groups is a critical design element. The relative positioning of the methyl group at the 2-position and the methylsulfonamido group at the 3-position creates a specific steric and electronic environment. Analogue design often explores the impact of altering the size and nature of the substituent at the 2-position or modifying the alkyl group on the sulfonamide nitrogen to probe the surrounding chemical space and optimize interactions with molecular targets.

Systematic Chemical Modification Strategies of the Core Scaffold

Systematic chemical modifications of the this compound core are employed to explore the structure-activity relationship (SAR) landscape. These strategies can be broadly categorized into modifications of the pyridine ring, the sulfonamide linker, and the peripheral substituents.

Pyridine Ring Modifications:

Substitution: Introduction of various substituents (e.g., halogens, alkoxy, cyano groups) at the 4, 5, and 6-positions of the pyridine ring allows for a systematic evaluation of their electronic and steric effects.

Scaffold Hopping: In some instances, the pyridine core may be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) to explore different spatial arrangements and electronic distributions while maintaining key pharmacophoric features.

Sulfonamide Linker Modifications:

N-Alkylation/Arylation: Variation of the methyl group on the sulfonamide nitrogen with different alkyl, aryl, or heterocyclic moieties can significantly impact lipophilicity and introduce new interaction points.

Linker Homologation: Increasing the length of the alkyl chain in the sulfonamido group can alter the conformational flexibility of the molecule.

Peripheral Substituent Modifications:

Methyl Group Alteration: The methyl group at the 2-position can be replaced with other small alkyl groups or functional groups to probe steric tolerance and potential for additional interactions.

These systematic modifications, often guided by computational modeling, enable the construction of focused libraries of compounds for screening and the development of robust SAR models.

Influence of Substituent Effects on Reactivity and Molecular Recognition (Excluding Biological Efficacy)

The introduction of different substituents onto the this compound scaffold has a profound influence on its intrinsic chemical reactivity and its capacity for molecular recognition, independent of its biological effects. These influences are primarily governed by electronic and steric effects.

Electronic Effects: Substituents on the pyridine ring modulate the electron density of the aromatic system. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the basicity of the pyridine nitrogen, making it a weaker hydrogen bond acceptor. Conversely, electron-donating groups (EDGs), such as amino or methoxy (B1213986) groups, increase the electron density and enhance the basicity of the pyridine nitrogen. These electronic perturbations also affect the reactivity of the ring towards electrophilic or nucleophilic attack. The acidity of the sulfonamide N-H proton is also sensitive to these electronic changes.

Steric Effects: The size and shape of substituents play a crucial role in molecular recognition. Bulky substituents can create steric hindrance, influencing the preferred conformation of the molecule and restricting its ability to fit into a binding pocket. For instance, a large group at the 6-position of the pyridine ring could sterically clash with the methylsulfonamido group, forcing a change in the dihedral angle between the pyridine ring and the sulfonamide moiety.

The interplay of these electronic and steric factors dictates the non-covalent interactions the molecule can form, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are fundamental to molecular recognition.

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of this compound derivatives is a critical determinant of their interaction with other molecules. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

The key rotatable bonds in the this compound scaffold are the C3-N bond of the pyridine ring to the sulfonamide nitrogen and the N-S bond of the sulfonamide. Rotation around these bonds gives rise to different spatial arrangements of the pyridine ring and the methylsulfonyl group.

Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to map the potential energy surface as a function of the torsion angles of these rotatable bonds. These studies can reveal the preferred conformations and the energy barriers between them. For instance, steric interactions between the methyl group at the 2-position and the sulfonamide group can significantly influence the preferred rotational state around the C3-N bond. The presence of intramolecular hydrogen bonding can also stabilize certain conformations.

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data to validate and refine the computationally derived conformational models. Understanding the conformational landscape is essential for designing molecules with a predefined shape to complement a specific binding site.

Ligand Design Methodologies Based on the this compound Scaffold

The this compound scaffold serves as a versatile template for ligand design, leveraging both ligand-based and structure-based drug design methodologies.

Ligand-Based Design: In the absence of a known 3D structure of a molecular target, ligand-based approaches are employed. These methods rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model can be developed based on the common chemical features of a series of active this compound analogues. This model defines the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings required for activity.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be performed to correlate the physicochemical properties of a series of derivatives with their activity. These models can then be used to predict the activity of newly designed compounds.

Structure-Based Design: When the three-dimensional structure of a target protein is available, structure-based design methods offer a more direct approach.

Molecular Docking: Computational docking can be used to predict the binding mode and affinity of this compound derivatives within the active site of a target. This allows for the rational design of modifications that can enhance binding interactions. For example, a substituent could be introduced to form a specific hydrogen bond with a key amino acid residue in the binding pocket.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold itself can be considered a molecular fragment. FBDD techniques can be used to identify how this fragment binds to a target and then guide its elaboration into a more potent ligand by growing or linking it with other fragments.

These design methodologies, often used in combination, provide a powerful toolkit for the optimization of ligands based on the this compound core.

Theoretical and Computational Chemistry of 3 Methylsulfonamido 2 Methylpyridine

Quantum Chemical Calculations (e.g., DFT Studies of Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 3-Methylsulfonamido-2-methylpyridine, DFT studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of a Molecular Electrostatic Potential (MEP) map. The HOMO-LUMO energy gap is a crucial parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative as specific studies on this compound are not available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Furthermore, MD simulations are invaluable for studying how the compound interacts with different solvents. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of solvent shells around the molecule and analyze specific interactions like hydrogen bonding with solvent molecules.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational methods can predict various spectroscopic signatures, which are essential for comparing with experimental data to confirm a molecule's structure. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending of bonds within the molecule. Similarly, NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be computed. These predicted spectra serve as a powerful tool for structural elucidation and for interpreting complex experimental results.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. If this compound were to participate in a reaction, computational analysis could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these structures, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This analysis provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to determine through experimental means alone.

Molecular Modeling for Chemical Interaction Analysis (e.g., Hydrogen Bonding, Aromatic Interactions)

Molecular modeling can be used to analyze the non-covalent interactions that govern how this compound interacts with other molecules, such as biological macromolecules or other chemical species. The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), making hydrogen bonding a critical interaction to study. The pyridine (B92270) ring allows for aromatic interactions, such as π-π stacking, where it can interact with other aromatic rings.

Computational tools can identify and quantify these interactions. For instance, analysis of molecular docking poses or MD simulation trajectories can reveal the distances and angles characteristic of hydrogen bonds and the geometry of π-π stacking, providing insight into the stability and specificity of molecular recognition events.

Applications of 3 Methylsulfonamido 2 Methylpyridine As a Chemical Building Block or Precursor

Role in the Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) motif is a ubiquitous structural core in a vast array of biologically active compounds and functional materials. rsc.org As a substituted pyridine, 3-Methylsulfonamido-2-methylpyridine serves as a key building block for constructing more complex heterocyclic systems. The inherent reactivity of the pyridine ring, coupled with the directing effects and chemical handles of its substituents, allows for its elaboration into fused ring systems and poly-substituted aromatic structures.

Research has demonstrated that pyridine derivatives are instrumental in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, new classes of functionalized pyridines incorporating sulfonamide moieties have been developed through multicomponent reactions. acs.org These synthetic strategies often leverage the reactivity of precursors to build complex molecules in a single step, highlighting the utility of compounds like this compound. rsc.orgresearchgate.net The sulfonamide group can participate in cyclization reactions or act as a directing group, while the pyridine nitrogen and methyl group can be targeted for various organic transformations, leading to diverse molecular architectures such as pyrazolopyridines. nih.gov The use of such building blocks is crucial for developing libraries of novel compounds for drug discovery and medicinal chemistry. whiterose.ac.ukmdpi.com

| Precursor Type | Synthetic Target | Key Transformation | Significance | Reference |

| Pyridine-based Sulfonamides | Functionalized Pyridines | Multicomponent Reaction / Cyclization | Access to novel, biologically relevant heterocyclic cores | rsc.org, acs.org |

| Pyrazolopyridine Derivatives | Neuroprotective Agents | Suzuki-Miyaura Coupling | Development of potential treatments for neurodegenerative diseases | nih.gov |

| General Pyridine Precursors | Diverse Heterocycles | Various Condensation and Cyclization Reactions | Foundation for creating a wide range of complex molecules | mdpi.com |

Utilization in Agrochemical Intermediate Production (e.g., Pyridine Derivatives)

The agrochemical industry relies heavily on pyridine-based compounds for the development of modern pesticides, including fungicides, herbicides, and insecticides. nih.gov These compounds are favored for their high efficacy, low toxicity, and favorable environmental profiles. agropages.com Methylpyridines, in particular, are fundamental starting materials for a wide range of fourth-generation agrochemical products. agropages.com

This compound fits within this industrial landscape as a potential intermediate for specialized pyridine derivatives. The synthesis of many potent agrochemicals begins with a functionalized pyridine core that is subsequently modified. nih.govgugupharm.com For example, 3-methylpyridine (B133936) is a precursor for various insecticides. nih.govresearchgate.net The presence of the sulfonamide group on the pyridine ring introduces a functional handle that can be used to synthesize targeted agrochemical agents, as sulfonamide moieties themselves are present in many biologically active compounds. rsc.org The derivatization of such intermediates is a key strategy for discovering new and effective crop protection agents. nih.gov

| Intermediate Class | Example Downstream Products | Industrial Importance | Reference |

| Methylpyridine Derivatives | Imidacloprid, Acetamiprid, Flazasulfuron | Core components of highly effective, low-toxicity insecticides and herbicides. | agropages.com |

| General Pyridine Intermediates | Chlorpyrifos, Clodinafop-propargyl, Picloram | Essential raw materials for a broad spectrum of widely used pesticides. | gugupharm.com |

| Pyridine-based Agrochemicals | Fungicides, Herbicides, Insecticides/Acaricides | Crucial for modern agriculture and crop protection due to high efficacy. | nih.gov |

Application in Advanced Materials Science Precursors (e.g., Polymers, Supramolecular Assemblies)

In materials science, the incorporation of pyridine units into polymer backbones is an effective method to enhance thermal properties and solubility. researchgate.net The rigidity and strong polarization of the pyridine ring contribute to the creation of high-performance polymers. researchgate.net Specifically, sulfonated polymers containing pyridine groups have been synthesized for applications such as proton exchange membranes in fuel cells. researchgate.net The sulfonamide group in this compound provides a site for polymerization or for introducing sulfonic acid groups, which are crucial for ion conductivity. The synthesis of poly(thioester sulfonamide)s through ring-opening copolymerization further illustrates the utility of the sulfonamide group in creating novel polymer structures. nih.gov

Furthermore, pyridine derivatives are fundamental components in the field of supramolecular chemistry, where molecules self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. taylorandfrancis.comresearchgate.net The nitrogen atom of the pyridine ring and the N-H and S=O groups of the sulfonamide moiety in this compound can act as hydrogen bond donors and acceptors. This capability allows the molecule to serve as a building block for designing complex supramolecular architectures, such as prisms, tubes, and networks, with applications in drug delivery, sensing, and catalysis. nih.govnih.govmdpi.com

| Material Type | Precursor Role | Key Functional Groups | Potential Application | Reference |

| Sulfonated Polyimides | Monomer containing a pyridine ring | Pyridine, Sulfonamide (convertible to sulfonic acid) | Proton Exchange Membranes (PEMs) for Fuel Cells | researchgate.net |

| Supramolecular Assemblies | Building block for self-assembly | Pyridine Nitrogen, Sulfonamide (N-H, S=O) | Drug Delivery, Antimicrobial Materials, Catalysis | nih.gov, nih.gov, researchgate.net |

| Coordination Polymers | Organic linker | Pyridine Nitrogen | Gas Storage, Separation, Molecular Sensing | taylorandfrancis.com |

Design of Novel Catalytic Ligands or Organocatalysts

The structure of this compound is well-suited for applications in catalysis. The pyridine nitrogen atom is a classic coordination site for metal ions, making the compound a candidate for use as a ligand in transition metal catalysis. By binding to a metal center, such ligands can modulate the metal's electronic properties and steric environment, thereby controlling the activity and selectivity of the resulting catalyst. Molybdenum-based complexes with hydrazone ligands, for instance, have been shown to be effective catalysts for epoxidation reactions. nih.gov

Beyond coordination chemistry, there is potential in the field of organocatalysis, where a small organic molecule accelerates a chemical reaction. The combination of the basic pyridine nitrogen and the acidic sulfonamide proton offers possibilities for bifunctional catalysis. Furthermore, metal coordination to the pyridyl unit can enhance the organocatalytic potential of other functional groups on the molecule, a concept demonstrated with a ruthenium complex of nornicotine (B190312) in aldol (B89426) reactions. nih.gov This suggests that this compound could be a precursor to novel metal-mediated organocatalysts, where the pyridine ring binds a metal to activate the rest of the molecule for catalysis. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Methylsulfonamido 2 Methylpyridine

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Methylsulfonamido-2-methylpyridine, offering high accuracy and resolution to determine the elemental composition of the parent molecule and any associated impurities. nih.govmdpi.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy within a few parts per million (ppm), enabling the confident assignment of molecular formulas. mdpi.commdpi.com

In the context of mechanistic pathway tracing, HRMS can be used to identify reaction intermediates and by-products, providing crucial evidence for the proposed reaction mechanism. By analyzing samples at various time points during the synthesis, transient species can be detected and characterized by their exact mass.

For impurity profiling, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful strategy for separating, detecting, and identifying process-related impurities and degradation products. mdpi.comijprajournal.com Potential impurities in the synthesis of this compound could include unreacted starting materials (e.g., 2-methyl-3-aminopyridine and methanesulfonyl chloride), isomers, or products of side reactions. The high mass accuracy of HRMS allows for the determination of the elemental composition of these trace-level impurities, which is the first critical step in their structural identification. ijnrd.org Tandem mass spectrometry (MS/MS) experiments on these impurity ions can then provide structural information through characteristic fragmentation patterns. ijnrd.orgwvu.edu

Table 1: Hypothetical Impurity Profile for this compound by LC-HRMS

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) | Potential Source |

| This compound | C₇H₁₀N₂O₂S | 186.0463 | 187.0536 | < 5 | Product |

| 2-Methyl-3-aminopyridine | C₆H₈N₂ | 108.0688 | 109.0760 | < 5 | Starting Material |

| Methanesulfonyl chloride | CH₃ClO₂S | 113.9542 | N/A | N/A | Starting Material |

| 3-Amino-2-methylpyridine-N-oxide | C₆H₈N₂O | 124.0637 | 125.0709 | < 5 | Side Product |

| Bis(methanesulfonyl)amine | C₂H₇NO₄S₂ | 172.9792 | 173.9865 | < 5 | By-product |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. researcher.life While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the unambiguous assignment of the complex structure of this compound. mdpi.com

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-H proton of the sulfonamide, and the two methyl groups. The chemical shifts and coupling constants (J-values) would provide information about their connectivity.

¹³C NMR: Would reveal the number of unique carbon atoms, including those in the pyridine ring and the methyl groups.

2D Correlation Spectroscopy (COSY): This experiment establishes ¹H-¹H coupling correlations, confirming which protons are adjacent in the molecule. For instance, it would show correlations between the protons on the pyridine ring.

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has an attached proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Pyridine-H4 | ~7.6 | ~125.0 (C4) | C3, C5, C6 |

| Pyridine-H5 | ~7.2 | ~122.0 (C5) | C3, C4, C6 |

| Pyridine-H6 | ~8.2 | ~147.0 (C6) | C2, C4, C5 |

| 2-CH₃ | ~2.5 | ~18.0 | C2, C3 |

| N-H | ~9.5 | N/A | C3, S=O |

| S-CH₃ | ~3.0 | ~40.0 | S=O |

| Pyridine-C2 | N/A | ~155.0 | 2-CH₃, H6 |

| Pyridine-C3 | N/A | ~135.0 | 2-CH₃, H4, H5, N-H |

X-ray Crystallography for Solid-State Structural Insights and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By obtaining a suitable single crystal of this compound, this technique can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure and providing insight into bond orders and hybridization. wikipedia.org

Conformation: The dihedral angles throughout the molecule define its preferred conformation in the crystal lattice. This is particularly important for understanding the orientation of the methylsulfonamido group relative to the pyridine ring.

Intermolecular Interactions: It reveals how molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the sulfonamide N-H donor and the pyridine nitrogen or sulfonyl oxygen acceptors) and van der Waals forces that stabilize the crystal structure. nih.gov

This technique provides an unambiguous and absolute structural proof, serving as a benchmark against which spectroscopic and computational data can be compared. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.0 |

| Volume (ų) | 925.0 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (S-N) (Å) | 1.65 |

| Key Bond Length (S=O) (Å) | 1.45 |

| Key Bond Angle (O-S-O) (°) | 120.0 |

| H-Bonding Motif | N-H···N(pyridine) |

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. mdpi.com The spectra serve as a molecular "fingerprint" and are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. aps.org

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic band for the sulfonamide N-H group.

S=O Stretches: Strong, distinct bands corresponding to the symmetric and asymmetric stretching of the sulfonyl group.

C=C and C=N Stretches: A series of bands characteristic of the pyridine ring.

C-H Stretches: Bands corresponding to the aromatic C-H on the pyridine ring and the aliphatic C-H of the two methyl groups.

C-S and S-N Stretches: Vibrations found in the lower frequency region of the spectrum.

Analysis of these frequencies confirms the presence of all key functional components of the molecule. nih.govniscpr.res.in

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | -SO₂NH- | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | Pyridine C-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2980 - 2850 | Medium |

| C=C, C=N Ring Stretches | Pyridine Ring | 1600 - 1450 | Strong-Medium |

| S=O Asymmetric Stretch | -SO₂- | 1350 - 1320 | Strong |

| S=O Symmetric Stretch | -SO₂- | 1170 - 1150 | Strong |

| S-N Stretch | -SO₂NH- | 950 - 900 | Medium |

Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for complex mixture analysis. ajpaonline.comajrconline.org For the synthesis and quality control of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.gov

LC-MS allows for the separation of the target compound from starting materials, intermediates, and by-products, with the mass spectrometer providing mass information for each eluting peak. ijpsjournal.com This is highly effective for:

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by LC-MS. This allows for the tracking of reactant consumption and product formation, helping to optimize reaction conditions such as temperature, time, and catalyst loading. nih.govfarmaciajournal.com Tandem MS (LC-MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification of the target analyte even in a complex crude reaction matrix. thermofisher.comresearchgate.net

Product Analysis and Purity Determination: After synthesis and purification, LC-MS is used to confirm the identity of the final product and assess its purity. Coupling with a UV detector (LC-UV-MS) can provide quantitative purity information (e.g., area percent), while the MS data confirms the mass of the main peak and any minor impurities. nih.gov

Other hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for the analysis of more volatile starting materials or impurities. ijpsjournal.com

Table 5: Illustrative LC-MS Method for Reaction Monitoring

| Parameter | Condition |

| LC System | HPLC or UPLC |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | Triple Quadrupole or TOF |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Mode | Full Scan (m/z 100-500) or MRM |

| MRM Transition | 187.1 → [fragment ion m/z] |

Future Directions and Emerging Research Avenues for 3 Methylsulfonamido 2 Methylpyridine

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that may utilize hazardous solvents and generate significant waste. rasayanjournal.co.in Future research on 3-Methylsulfonamido-2-methylpyridine will prioritize the adoption of green chemistry principles to develop more environmentally benign and efficient synthetic pathways. citedrive.comnih.gov These approaches aim to minimize waste, reduce energy consumption, and use safer chemical substances. rasayanjournal.co.in

Key green strategies applicable to the synthesis of this scaffold include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step, offering high atom economy and synthetic efficiency, which are core tenets of green chemistry. rasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a key focus. biosynce.com Furthermore, employing reusable, non-toxic catalysts can significantly reduce the environmental impact of the synthesis. nih.govbiosynce.com

A potential green synthesis for this compound could involve the sulfonylation of 2-amino-3-methylpyridine (B33374) with methanesulfonyl chloride. Applying green principles would involve optimizing this reaction using a safer solvent, a catalytic approach (such as Lewis base catalysis), and an energy-efficient heating method like microwave irradiation.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses hazardous/volatile organic solvents (e.g., Dichloromethane, Toluene). | Employs safer solvents like water, ethanol, or ionic liquids; or solvent-free conditions. rasayanjournal.co.in |

| Catalysts | May use stoichiometric, toxic reagents. | Utilizes recyclable, non-toxic catalysts (e.g., biocatalysts, solid-supported catalysts). nih.gov |

| Energy | Relies on conventional heating, which is often energy-intensive. | Uses energy-efficient methods such as microwave irradiation or ultrasonic synthesis. nih.gov |

| Waste | Can generate significant amounts of byproducts and waste. | Focuses on high atom economy and waste prevention through methods like MCRs. rasayanjournal.co.in |

| Reaction Time | Can require long reaction times (hours to days). | Often significantly reduces reaction times (minutes to hours). nih.gov |

Exploration of Unconventional Reactivity Profiles and New Chemical Transformations

The this compound scaffold possesses multiple sites for chemical modification. The pyridine ring is generally susceptible to nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position. nih.gov The electronic properties of the existing methyl and sulfonamido groups will modulate this inherent reactivity.

Future research will move beyond traditional transformations to explore unconventional reactivity for creating novel analogues. A primary area of interest is C–H bond functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds on the pyridine ring, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical route to new derivatives. nih.gov Potential sites for C-H activation on the scaffold could lead to the introduction of new aryl, alkyl, or other functional groups, rapidly expanding the chemical space around the core.